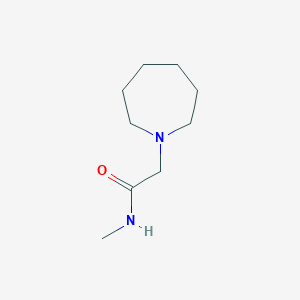

2-(azepan-1-yl)-N-methylacetamide

Description

Contextualization within Amide Chemistry and Azepane Scaffolds

Amide bonds are fundamental in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The acetamide (B32628) group in 2-(azepan-1-yl)-N-methylacetamide is a simple yet versatile functional group. Acetamide derivatives are prevalent in medicinal chemistry and are known to participate in various biological activities. nih.govnih.gov They can act as building blocks for more complex molecules and their ability to form hydrogen bonds influences their solubility and interactions with biological targets. patsnap.com

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. wikipedia.org This structural motif is of significant interest in medicinal chemistry due to its presence in a number of natural products and approved pharmaceutical agents. lifechemicals.comresearchgate.netnih.gov The flexible conformation of the azepane ring can be crucial for its biological activity, and the introduction of substituents can influence this conformation, which is an important aspect of rational drug design. lifechemicals.com The synthesis of optically active azepane scaffolds is an area of active research, highlighting their importance in developing new biologically active compounds. chemistryviews.org

Significance of N-Methylated Amide Derivatives in Medicinal Chemistry Research

The N-methylation of amides is a critical modification in medicinal chemistry that can significantly alter a molecule's properties. organic-chemistry.orgnih.gov This substitution can enhance metabolic stability, improve membrane permeability, and modulate the potency and selectivity of bioactive compounds. nih.gov For example, the immunosuppressant cyclosporine contains several N-methylated amides that are crucial for its oral bioavailability. nih.gov The process of selective N-methylation can be challenging synthetically, making the development of efficient methylation protocols an important research area. organic-chemistry.orgacs.org The presence of the N-methyl group in 2-(azepan-1-yl)-N-methylacetamide suggests it may possess favorable pharmacokinetic properties.

Overview of Structural Classes Featuring Azepane and Acetamide Moieties

The combination of azepane and acetamide moieties is found in various classes of compounds investigated for their biological activities. For instance, derivatives of azepane have been explored as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Acetamide derivatives, on the other hand, are found in a wide array of therapeutic agents, including anti-inflammatory drugs and antivirals. nih.gov The conjugation of these two scaffolds in 2-(azepan-1-yl)-N-methylacetamide could potentially lead to novel compounds with unique pharmacological profiles, leveraging the properties of both the azepane ring and the acetamide group.

Historical Perspective on Related Chemical Entities in Academic Literature

While specific historical accounts of 2-(azepan-1-yl)-N-methylacetamide are scarce, the parent structures have a rich history in chemical literature. Azepane-containing compounds have been a subject of interest for decades, with early research focusing on their synthesis and basic properties. wikipedia.org Over time, their pharmacological significance became more apparent, leading to their incorporation into a variety of drugs. lifechemicals.comnih.gov Similarly, acetamide and its derivatives have a long history in organic chemistry, with N-methylacetamide itself being a well-studied solvent and intermediate. chemicalbook.comwikipedia.org The study of N-methylated peptides and their impact on biological activity has also been an active area of research for many years. acs.org

Rationale for Investigating the Compound's Research Utility

Detailed Research Findings

As of now, detailed research findings specifically for 2-(azepan-1-yl)-N-methylacetamide are not prominent in the public domain. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. bldpharm.com Its potential can be inferred from studies on related structures. For example, N-substituted acetamides have shown promise in inhibiting certain enzymes. patsnap.com Furthermore, azepane derivatives have been investigated for a range of biological activities, including their potential as anticancer and antiviral agents. researchgate.netnih.gov Future research on 2-(azepan-1-yl)-N-methylacetamide would likely involve its synthesis and subsequent screening for various biological activities to elucidate its specific properties and potential applications.

Data Tables

Table 1: Properties of Constituent Moieties

| Moiety | Key Characteristics | Potential Contribution to Compound Properties |

| Azepane | Seven-membered saturated heterocycle, flexible conformation. wikipedia.orglifechemicals.com | Provides a 3D scaffold, can influence binding to biological targets. |

| N-Methylacetamide | Amide with a methyl group on the nitrogen. chemicalbook.comwikipedia.org | May enhance metabolic stability, membrane permeability, and potency. nih.gov |

| Acetamide | A simple amide derived from acetic acid. patsnap.com | Can participate in hydrogen bonding, offers a site for further chemical modification. nih.govpatsnap.com |

Table 2: Compound Identifiers

| Identifier Type | Identifier |

| CAS Number | 82898-90-6 bldpharm.com |

| Molecular Formula | C9H18N2O bldpharm.com |

| Molecular Weight | 170.25 g/mol bldpharm.com |

| SMILES Code | O=C(NC)CN1CCCCCC1 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-9(12)8-11-6-4-2-3-5-7-11/h2-8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCGBGGLOJSPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azepan 1 Yl N Methylacetamide and Analogous Structures

Development of Synthetic Routes for the Azepane Ring System

The azepane ring, a saturated seven-membered nitrogen heterocycle, is a key structural motif in numerous biologically active compounds. Its synthesis presents unique challenges due to the entropic unfavorability of forming medium-sized rings. researchgate.net Consequently, a range of specialized synthetic strategies have been developed.

Cyclization Strategies for Seven-Membered Nitrogen Heterocycles

Direct cyclization of linear substrates is a fundamental approach to forming the azepane core. These methods often involve intramolecular reactions designed to overcome the entropic barrier.

Intramolecular Nucleophilic Substitution: This classic strategy involves the cyclization of a linear amine bearing a leaving group at the appropriate position. The choice of electrophilic reagents is crucial for achieving good yields in the formation of seven-membered rings. rsc.org

Reductive Amination: The double reductive amination of sugar-derived dialdehydes has been successfully employed to synthesize trihydroxyazepanes, demonstrating a viable pathway for creating functionalized azepane rings. acs.org

Ring-Closing Metathesis (RCM): RCM of diene precursors offers another powerful method for constructing the azepane skeleton. acs.org

Carbonyl-Enamine Cyclization: A novel method for azepine ring closure involves an intramolecular 1,7-carbonyl-enamine cyclization, which has been used to prepare new heterocyclic fused azepine ring systems. chem-soc.si

Other Cyclization Methods: Various other techniques, including radical cyclization and cycloaddition reactions like Diels-Alder and 1,3-dipolar cycloadditions, are employed for synthesizing seven-membered heterocycles. researchgate.netnumberanalytics.com A notable cycloaddition strategy involves the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.net

| Cyclization Method | Description | Key Features | Reference(s) |

| Intramolecular Nucleophilic Substitution | Cyclization of a linear amine with a terminal leaving group. | Yield is highly dependent on the choice of electrophile. | rsc.org |

| Double Reductive Amination | Cyclization of dialdehydes with an amine source. | Effective for creating polyhydroxylated azepanes. | acs.org |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene using a metathesis catalyst. | A versatile method for unsaturated and saturated rings. | acs.org |

| Carbonyl-Enamine Cyclization | Intramolecular cyclization involving an enamine and a carbonyl group. | A newer mode for azepine ring closure. | chem-soc.si |

| Nitrene Insertion | Insertion of a nitrene into an aromatic ring to form an azepine. | A common method for azepine synthesis. | slideshare.net |

Ring Expansion and Contraction Approaches

Alternative strategies to direct cyclization involve modifying existing ring systems through expansion or contraction.

Ring Expansion: This is a prominent strategy for accessing the azepane framework.

From Piperidines: Diastereomerically pure azepane derivatives can be prepared in excellent yields through the stereoselective and regioselective ring expansion of piperidines. rsc.org

From Nitroarenes: A dearomative ring expansion of readily available nitroarenes, acting as nitrene precursors, provides a general method for the synthesis of polysubstituted azepanes. researchgate.net

Tandem Staudinger-Aza-Wittig Reaction: This sequence allows for ring expansion from 6-azido sugars to form azepane derivatives. acs.org

Buchner Ring Expansion: This method uses a carbene to expand an aromatic ring, such as benzene, into a cycloheptatriene, which can be a precursor to azepanes. wikipedia.org

Ring Contraction: While less common for azepane synthesis, ring contraction can be a viable pathway from larger heterocyclic systems. A notable example involves an oxidation and ring contraction sequence starting from N(1)-benzyl-2,7-dihydro-1H-azepine to yield functionalized piperidines, illustrating the reversibility of this strategy. nih.gov Another approach uses a deaminative ring contraction cascade of biaryl-linked azepine intermediates. nih.gov

Synthesis of N-Methylacetamide Moiety

The N-methylacetamide portion of the target molecule is synthesized through the formation of an amide bond followed by or preceded by N-methylation.

Amide Bond Formation Techniques

The creation of the amide linkage is a cornerstone of organic synthesis. For a simple structure like N-methylacetamide, several effective methods exist.

From Carboxylic Acids and Amines: The most direct route involves the reaction of acetic acid with methylamine (B109427), often at elevated temperatures. wikipedia.orgchemicalbook.comgoogle.com To facilitate this reaction under milder conditions, coupling reagents are widely used. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, enabling its reaction with the amine at room temperature. numberanalytics.commasterorganicchemistry.com

From Acyl Halides or Anhydrides: A highly common and efficient method is the reaction of an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) with an amine (e.g., methylamine). chemicalbook.comchemicalbook.comlibretexts.org This reaction is typically fast and high-yielding.

Enzyme-Catalyzed Methods: Biocatalytic approaches using enzymes like lipases can form amide bonds under very mild conditions, offering high selectivity. numberanalytics.com

| Amide Formation Method | Reactants | Conditions | Key Features | Reference(s) |

| Direct Condensation | Acetic Acid + Methylamine | High temperature | Atom-economical but can require harsh conditions. | wikipedia.orggoogle.comlibretexts.org |

| Coupling Reagents | Acetic Acid + Methylamine + DCC | Mild, room temperature | Good for sensitive substrates. | numberanalytics.commasterorganicchemistry.com |

| Acyl Halide/Anhydride | Acetyl Chloride/Anhydride + Methylamine | Often mild, fast | High-yielding and widely applicable. | chemicalbook.comlibretexts.org |

N-Alkylation Procedures for Methylation

Selective N-methylation is critical for completing the N-methylacetamide moiety. This can be challenging as O-alkylation can be a competing side reaction. scientificupdate.com

Direct N-Alkylation of Amides: The direct methylation of a pre-formed acetamide (B32628) can be achieved using various methylating agents. However, methods using traditional reagents like methyl iodide can lead to a mixture of N- and O-alkylated products. scientificupdate.com To improve selectivity, specialized reagents and catalysts have been developed. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and highly monoselective N-methylating agent for amides. organic-chemistry.org

Reductive N-Methylation: Catalytic strategies involving alcohols as alkylating agents represent a sustainable approach. researchgate.net Ruthenium and Iridium complexes have been shown to effectively catalyze the N-methylation of amines and amides using methanol (B129727) as the methyl source through a "borrowing hydrogen" or "hydrogen borrowing" approach. researchgate.netnih.gov

Using N-Methylated Precursors: The most straightforward approach is to use N-methylamine directly in the amide bond formation step, as described in section 2.2.1, which avoids a separate methylation step. wikipedia.orgchemicalbook.com

Convergent and Divergent Synthetic Pathways to the 2-(azepan-1-yl)-N-methylacetamide Core

The assembly of the final molecule can be approached in a convergent or divergent manner.

Convergent Synthesis: This strategy involves synthesizing the two main fragments—the azepane ring and the N-methylacetamide side chain—independently before coupling them in a final step. A highly plausible convergent route would involve the reaction of azepane (hexamethyleneimine) with a 2-halo-N-methylacetamide, such as 2-chloro-N-methylacetamide or 2-bromo-N-methylacetamide. This nucleophilic substitution reaction, where the secondary amine of the azepane ring displaces the halide, is a common method for synthesizing 2-(alkylamino)acetamides. researchgate.net This approach allows for the efficient and modular construction of analogues by simply varying either the heterocyclic amine or the acetamide fragment.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated in different ways to produce a range of related compounds. For 2-(azepan-1-yl)-N-methylacetamide, one could envision a pathway starting with a precursor like 2-azepanylacetic acid. This intermediate could then be subjected to various amide bond formation reactions. For the target molecule, this would involve coupling with methylamine using standard peptide coupling reagents. This strategy would be advantageous if a library of different amides derived from 2-azepanylacetic acid were desired.

Stereoselective Synthesis of Chiral Centers within the Compound (if applicable)

An analysis of the molecular structure of 2-(azepan-1-yl)-N-methylacetamide (Figure 1) indicates that the compound is achiral. It does not possess any stereocenters. Consequently, the principles of stereoselective synthesis are not applicable to the preparation of this specific molecule.

Optimization of Reaction Conditions and Yields

A plausible and common method for the synthesis of 2-(azepan-1-yl)-N-methylacetamide is the nucleophilic substitution reaction between azepane and a 2-halo-N-methylacetamide, such as 2-chloro-N-methylacetamide. This reaction involves the alkylation of the secondary amine (azepane) with the alkyl halide. The general reaction is as follows:

Azepane + 2-chloro-N-methylacetamide → 2-(azepan-1-yl)-N-methylacetamide + HCl

The optimization of this synthesis is crucial for maximizing product yield and purity while minimizing reaction time and side products. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reactant stoichiometry.

Key Optimization Parameters:

Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are often used as they can effectively dissolve the reactants without interfering with the reaction. However, due to environmental and safety concerns, there is a push to replace these with greener alternatives. ucl.ac.ukrsc.org

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the acid, which would otherwise protonate the azepane, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) (Et3N) or inorganic bases like potassium carbonate (K2CO3). The choice and amount of base can significantly impact the reaction rate and yield.

Temperature: The reaction can be performed at various temperatures. Room temperature may be sufficient, but gentle heating can increase the reaction rate. However, excessively high temperatures could lead to the formation of unwanted byproducts.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants is a common optimization strategy. Using a slight excess of one reactant, typically the less expensive or more easily removed one, can help drive the reaction to completion.

The following interactive table illustrates hypothetical outcomes of optimizing reaction conditions for the synthesis of 2-(azepan-1-yl)-N-methylacetamide based on general principles of similar alkylation reactions.

Table 1: Hypothetical Optimization of Reaction Conditions Use the filters to explore how different conditions could affect the reaction yield.

| Entry | Solvent | Base | Temperature (°C) | Hypothetical Yield (%) | Remark |

|---|---|---|---|---|---|

| 1 | DCM | Et3N | 25 | 65 | Standard conditions, moderate yield. |

| 2 | Acetonitrile | K2CO3 | 50 | 85 | Higher temperature and solid base improve yield. |

| 3 | DMF | Et3N | 25 | 70 | Good solubility, but DMF is a hazardous solvent. |

| 4 | Acetonitrile | K2CO3 | 80 | 82 | Higher temp may cause side reactions, slight yield decrease. |

| 5 | 2-MeTHF | K2CO3 | 50 | 80 | Greener solvent, good yield. |

| 6 | DCM | K2CO3 | 25 | 75 | Inorganic base improves yield over Et3N in DCM. |

| 7 | DMF | K2CO3 | 50 | 88 | High boiling point and good solubility lead to high yield. |

Green Chemistry Principles in the Synthesis of Azepane-Acetamide Derivatives

Applying the principles of green chemistry to the synthesis of azepane-acetamide derivatives is essential for developing sustainable and environmentally friendly processes. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for improvement. sigmaaldrich.com

Key green chemistry considerations include:

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The alkylation of azepane with 2-chloro-N-methylacetamide is reasonably atom-economical, with the main byproduct being HCl, which is neutralized by a base. Alternative routes, such as direct amidation of 2-(azepan-1-yl)acetic acid with methylamine, generate only water as a byproduct and thus have a higher theoretical atom economy.

Use of Safer Solvents: Many common solvents in amide synthesis, like DMF and DCM, are hazardous. ucl.ac.uk Research focuses on replacing them with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. rsc.orgnsf.gov Water is a particularly attractive green solvent because it is non-toxic and non-flammable. nsf.gov

Catalysis over Stoichiometric Reagents: Many traditional amide syntheses use stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk The development of catalytic methods is a major goal of green chemistry. For instance, boric acid has been used as a simple and readily available catalyst for amide synthesis in solvent-free conditions. semanticscholar.org Other approaches include the use of ruthenium or boronic acid catalysts for the direct coupling of carboxylic acids and amines. sigmaaldrich.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Developing highly active catalysts that allow for lower reaction temperatures is a key aspect of this principle.

Solvent-Free Reactions: The most ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free methods, such as the direct trituration and heating of reactants, can significantly reduce waste and simplify purification. semanticscholar.org

The following table summarizes the application of green chemistry principles to the synthesis of azepane-acetamide derivatives.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Prevention of Waste | Use of stoichiometric coupling agents (e.g., HATU, EDC). ucl.ac.uk | Catalytic direct amidation. sigmaaldrich.comacs.org | Reduces byproduct formation and simplifies purification. |

| Atom Economy | Routes with low atom economy. | Direct condensation of acid and amine (byproduct is water). | Maximizes material efficiency. |

| Less Hazardous Chemical Syntheses | Use of hazardous solvents like DMF, DCM. ucl.ac.uk | Use of safer solvents (e.g., 2-MeTHF, CPME, water) or solvent-free conditions. rsc.orgsemanticscholar.org | Improves safety and reduces environmental impact. |

| Design for Energy Efficiency | Reactions requiring high temperatures and reflux. | Catalyzed reactions at ambient temperature. | Lowers energy consumption and cost. |

By integrating these principles, the synthesis of 2-(azepan-1-yl)-N-methylacetamide and related derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Structural Elucidation and Conformational Analysis of 2 Azepan 1 Yl N Methylacetamide

Spectroscopic Characterization Techniques

The structural framework of 2-(azepan-1-yl)-N-methylacetamide can be unequivocally established through a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, while Infrared (IR) spectroscopy confirms the presence of key functional groups. Mass Spectrometry (MS) is instrumental in determining the molecular weight and analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

The ¹H and ¹³C NMR spectra of 2-(azepan-1-yl)-N-methylacetamide are predicted to exhibit characteristic signals corresponding to the azepane ring and the N-methylacetamide moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the different protons in the molecule. The protons on the azepane ring will likely appear as a series of multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) are expected to be the most deshielded within the ring system due to the inductive effect of the nitrogen. The methylene (B1212753) protons of the acetamide (B32628) group (CH₂-C=O) would likely appear as a singlet around 3.0-3.5 ppm. The N-methyl group (N-CH₃) protons would also present as a singlet, typically in the range of 2.7-3.0 ppm, potentially showing broadening or splitting at low temperatures due to restricted rotation around the amide bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the azepane ring will resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C7) appearing at a more downfield position (around 50-60 ppm) compared to the other ring carbons (around 25-35 ppm). The methylene carbon of the acetamide group is predicted to be in the 50-60 ppm range, while the N-methyl carbon will likely appear around 30-35 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane CH₂ (C3, C4, C5, C6) | 1.5 - 1.9 (m) | 25 - 35 |

| Azepane CH₂ (C2, C7) | 2.5 - 3.0 (m) | 50 - 60 |

| CO-CH₂-N | 3.0 - 3.5 (s) | 50 - 60 |

| N-CH₃ | 2.7 - 3.0 (s) | 30 - 35 |

| C=O | - | 170 - 175 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(azepan-1-yl)-N-methylacetamide. The values are estimates based on typical chemical shifts for similar structural motifs. 's' denotes a singlet and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 2-(azepan-1-yl)-N-methylacetamide is expected to display characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature will be the strong absorption band for the amide carbonyl (C=O) stretching vibration, which for tertiary amides typically appears in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the azepane ring and the tertiary amide will likely be observed in the fingerprint region, between 1250 and 1020 cm⁻¹. The various C-H stretching and bending vibrations of the methylene and methyl groups will appear in their characteristic regions, typically around 2850-3000 cm⁻¹ for stretching and 1350-1470 cm⁻¹ for bending.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | C=O stretch | 1630 - 1680 | Strong |

| Tertiary Amine/Amide | C-N stretch | 1250 - 1020 | Medium-Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

| Alkane | C-H bend | 1350 - 1470 | Medium |

Table 2: Predicted Characteristic Infrared Absorption Bands for 2-(azepan-1-yl)-N-methylacetamide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. The nominal molecular weight of 2-(azepan-1-yl)-N-methylacetamide (C₉H₁₈N₂O) is 170.25 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 170 would be expected. The fragmentation is likely to be dominated by cleavages adjacent to the nitrogen atoms. A prominent fragmentation pathway for cyclic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. researchgate.net This could lead to the loss of an ethyl or propyl radical from the azepane ring, resulting in characteristic fragment ions.

Another significant fragmentation would be the cleavage of the amide bond. Cleavage of the N-C(O) bond could lead to the formation of an acylium ion or a fragment containing the azepane ring. Common fragmentation patterns for amides also include the McLafferty rearrangement if a γ-hydrogen is available, though this is less likely to be a primary pathway in this specific structure. The fragmentation of N-acetylated polyamines often involves intramolecular nucleophilic substitution, leading to cyclic ion structures. chem-soc.sinist.gov

A plausible fragmentation would be the cleavage between the carbonyl group and the methylene bridge, leading to a fragment ion corresponding to the N-methylacetamide cation and a neutral azepane radical, or vice versa. The base peak in the mass spectrum of n-butylamine, for instance, results from alpha-cleavage. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

Conformational Preferences and Dynamics of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can exist in a variety of conformations, including chair, boat, and twist-chair forms. The energy differences between these conformers are often small, leading to a dynamic equilibrium in solution. The presence of the N-methylacetamide substituent is expected to influence these conformational preferences.

The nitrogen atom in the azepane ring is sp³ hybridized, and in N-substituted cyclic amines, nitrogen inversion can also contribute to the dynamic behavior. However, in the case of 2-(azepan-1-yl)-N-methylacetamide, the nitrogen is part of an amide linkage, which imparts planarity to the N-C(O) group due to resonance. This planarity will, in turn, affect the conformational landscape of the azepane ring. The bulky N-methylacetamide group will likely favor an equatorial position on the azepane ring to minimize steric hindrance. Computational modeling and variable-temperature NMR studies would be required to fully characterize the conformational landscape and the energy barriers between different conformers of the azepane ring in this specific molecule.

Rotational Barriers and Stereodynamic Behavior of the N-Methylacetamide Linkage

A key stereodynamic feature of 2-(azepan-1-yl)-N-methylacetamide is the restricted rotation around the N-C(O) amide bond. Due to the partial double bond character of the C-N amide bond resulting from resonance, the rotation is hindered, leading to the existence of cis and trans conformers with respect to the arrangement of the substituents on the nitrogen and carbonyl carbon. For tertiary amides, the energy barrier to rotation is significant, often in the range of 15-20 kcal/mol. nih.govacs.orgnih.gov

Advanced Spectroscopic Methods for Solution-State Conformation (e.g., NOESY NMR)

The conformational landscape of 2-(azepan-1-yl)-N-methylacetamide in solution is primarily governed by two key structural features: the conformation of the azepane ring and the rotational isomerism around the C-N amide bond. The azepane ring is known to be highly flexible, capable of adopting several low-energy conformations, often described as chair and boat forms, along with various twisted variations. Additionally, the partial double bond character of the amide C-N bond restricts free rotation, leading to the possible existence of cis and trans isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is exceptionally well-suited for determining the spatial proximity of protons within a molecule. columbia.edu The observation of a cross-peak in a NOESY spectrum indicates that the two corresponding protons are close in space (typically within 5 Å), allowing for the differentiation between various conformational isomers. ipb.pt

While specific experimental NOESY data for 2-(azepan-1-yl)-N-methylacetamide is not extensively published, the expected correlations can be predicted based on the known conformational preferences of similar N-substituted acetamides and azepane derivatives. rsc.orgresearchgate.net For instance, in many N-alkyl acetamides, the trans conformation is often favored due to reduced steric hindrance compared to the cis form. researchgate.net The azepane ring itself is expected to be in a dynamic equilibrium between various chair and boat-like conformations. rsc.org

A hypothetical NOESY experiment on 2-(azepan-1-yl)-N-methylacetamide would be expected to reveal key through-space interactions that would help to define the dominant conformation in solution. The following table outlines potential NOESY correlations and their structural implications.

| Interacting Protons | Expected NOESY Correlation | Structural Implication |

| N-CH₃ and C(O)CH₂ | Strong | Indicates a preference for the trans conformation of the amide bond, bringing these two groups into close proximity. |

| N-CH₃ and Azepane H₂/H₇ | Weak to Medium | Suggests specific orientations of the N-methyl group relative to the azepane ring, providing insight into the overall molecular shape. |

| C(O)CH₂ and Azepane H₂/H₇ | Strong | Confirms the connectivity and suggests a relatively rigid orientation of the acetamide side chain with respect to the azepane ring. |

| Azepane H₂ and H₄ (axial/equatorial) | Varies | The pattern of cross-peaks between protons on the azepane ring would help to determine the preferred ring conformation (e.g., chair vs. boat). |

Interactive Data Table: Predicted NOESY Correlations for 2-(azepan-1-yl)-N-methylacetamide

The analysis of such NOESY data, in conjunction with other NMR experiments like COSY and HMBC for establishing through-bond connectivity, and computational modeling, would provide a comprehensive picture of the conformational preferences of 2-(azepan-1-yl)-N-methylacetamide in solution. nih.gov This detailed structural understanding is fundamental for rationalizing its chemical behavior and for any future applications in fields such as medicinal chemistry or materials science.

Computational Chemistry and in Silico Modeling of 2 Azepan 1 Yl N Methylacetamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. By solving the Schrödinger equation for a given molecular system, QM methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors. For 2-(azepan-1-yl)-N-methylacetamide, Density Functional Theory (DFT) is a commonly employed QM method that balances computational cost with accuracy.

Studies on analogous acetamide-containing compounds have demonstrated the utility of DFT in elucidating their electronic characteristics. nih.gov For instance, analysis of N-aryl-2-(N-disubstituted) acetamide (B32628) compounds reveals how substituents on the acetamide scaffold influence the electronic environment. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and higher stability. nih.gov

For 2-(azepan-1-yl)-N-methylacetamide, the nitrogen lone pairs on the azepane ring and the amide group are expected to significantly influence the HOMO, making these sites potential centers for electrophilic attack. The carbonyl carbon of the acetamide group, being electron-deficient, is a likely contributor to the LUMO and a primary site for nucleophilic attack.

Table 1: Predicted Quantum Mechanical Descriptors for 2-(azepan-1-yl)-N-methylacetamide

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Reflects molecular polarity |

| Electron Affinity | 1.0 eV | Energy released upon electron addition |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, derived from general principles and data on analogous compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in a given environment (e.g., in a vacuum or in a solvent).

For a flexible molecule like 2-(azepan-1-yl)-N-methylacetamide, which contains a seven-membered ring and several rotatable bonds, exploring the conformational space is crucial. The azepane ring can adopt multiple chair and boat conformations, and rotation around the C-N and C-C bonds of the acetamide linker further increases the number of possible low-energy structures.

MD simulations on related peptides and small molecules have shown that such conformational flexibility is key to their biological function and interaction with other molecules. nih.gov A simulation of 2-(azepan-1-yl)-N-methylacetamide would likely reveal a complex potential energy surface with several local minima corresponding to different stable conformers. Analysis of the simulation trajectory can identify the most populated conformational states and the energetic barriers between them. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

| Conformational Feature | Observation | Implication |

| Azepane Ring Pucker | Predominantly twist-chair conformations | Determines the spatial orientation of substituents |

| Dihedral Angle (C-C-N-C) | Multiple stable rotamers observed | High degree of flexibility in the linker region |

| Radius of Gyration | Fluctuates between 3.5 Å and 4.2 Å | Indicates a compact yet flexible overall structure nih.gov |

| Solvation Shell | Strong hydration around the carbonyl oxygen | Potential for specific interactions with solvent |

Note: This table presents hypothetical data that would be expected from an MD simulation of the target compound, based on studies of similar molecules. nih.govnih.gov

Molecular Docking and Scoring for Predicted Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as 2-(azepan-1-yl)-N-methylacetamide, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Given the structural motifs present in 2-(azepan-1-yl)-N-methylacetamide, it could potentially interact with a variety of biological targets. For example, acetamide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). researchgate.net A docking study of 2-(azepan-1-yl)-N-methylacetamide into the active site of MAO-B, for instance, would aim to identify plausible binding modes. The carbonyl oxygen of the acetamide is a potent hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The azepane ring provides a bulky, hydrophobic moiety that could engage in van der Waals interactions within a hydrophobic pocket of a binding site.

The results of a docking simulation are typically ranked by a scoring function, which provides an estimate of the binding free energy (ΔG_bind). More negative scores indicate a higher predicted binding affinity. nih.gov

Table 3: Hypothetical Molecular Docking Results against Monoamine Oxidase B (MAO-B)

| Parameter | Predicted Value/Interaction | Role in Binding |

| Docking Score (kcal/mol) | -7.8 | Predicts favorable binding affinity |

| Hydrogen Bonds | Carbonyl O with backbone NH of Tyr435 | Key anchoring interaction |

| Hydrophobic Interactions | Azepane ring with Leu171, Phe343 | Stabilizes the ligand in the active site |

| Pi-Alkyl Interactions | Azepane ring with Tyr398 | Contributes to binding specificity |

Note: The data in this table is for illustrative purposes, based on typical interactions observed for inhibitors of MAO-B and other enzymes. nih.govresearchgate.net

De Novo Design and Virtual Screening for Analog Generation

De novo design and virtual screening are computational strategies used to identify new molecules with desired properties. De novo design algorithms build novel molecular structures from scratch, often using fragments or atoms, within the constraints of a target binding site. mdpi.com Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a target.

Starting with 2-(azepan-1-yl)-N-methylacetamide as a core scaffold, de novo design techniques could be employed to generate a library of analogs with potentially improved properties. For example, one could explore different substitutions on the azepane ring or replace the N-methyl group with other functionalities to enhance binding affinity or selectivity for a particular target. These methods often use evolutionary algorithms or generative models to explore chemical space and propose novel, synthesizable molecules. mdpi.com

Virtual screening could be used to search for commercially available or synthetically accessible compounds that are structurally similar to 2-(azepan-1-yl)-N-methylacetamide. This can be done using similarity searching based on molecular fingerprints or by docking a large library of compounds into a target and selecting the top-scoring hits. These approaches can accelerate the discovery of new lead compounds by prioritizing molecules for experimental testing.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate chemical structure with biological activity. kg.ac.rs A wide range of descriptors can be calculated, falling into categories such as constitutional, topological, geometric, and electronic.

For 2-(azepan-1-yl)-N-methylacetamide, a set of relevant molecular descriptors can be calculated to predict its physicochemical properties and potential biological behavior. For example, descriptors like the logarithm of the octanol-water partition coefficient (logP) and topological polar surface area (TPSA) are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Electronic descriptors derived from quantum mechanics, such as HOMO and LUMO energies, can be used to model reactivity. ucsb.edu

Table 4: Predicted Molecular Descriptors for 2-(azepan-1-yl)-N-methylacetamide

| Descriptor Class | Descriptor Name | Predicted Value | Relevance |

| Constitutional | Molecular Weight | 170.25 g/mol | Basic property, influences diffusion |

| Topological | Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts cell permeability and oral bioavailability |

| Physicochemical | logP (octanol-water partition coeff.) | 1.5 | Indicates lipophilicity, affects membrane transport |

| Geometric | Number of Rotatable Bonds | 3 | Reflects molecular flexibility |

| Electronic | Dipole Moment | 3.5 D | Influences solubility and binding interactions |

Note: The values in this table are calculated or estimated based on the structure of the compound and are typical for a molecule of its size and composition.

Structure Activity Relationship Sar Investigations of 2 Azepan 1 Yl N Methylacetamide Derivatives

Linker Region Modifications and Their Influence on Biological Interactions

The linker region of 2-(azepan-1-yl)-N-methylacetamide, which comprises the acetamide (B32628) moiety, plays a pivotal role in orienting the terminal azepane and N-methyl groups, thereby significantly influencing interactions with biological targets. Modifications to this linker can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

Systematic alterations to the acetamide linker have been a key strategy in optimizing the biological activity of related compounds. Research on various classes of bioactive molecules has shown that the nature and length of the linker are critical determinants of efficacy. For instance, in a series of 2-amino-N-phenylacetamide derivatives, even minor changes to the linker region resulted in significant shifts in their inhibitory activity.

Key modifications to the linker region of 2-(azepan-1-yl)-N-methylacetamide derivatives and their expected impact on biological interactions include:

Alteration of Linker Length: Increasing or decreasing the number of methylene (B1212753) units in the acetamide backbone can change the spatial relationship between the azepane ring and the N-methyl group. This can affect how the molecule fits into a binding pocket. For example, extending the linker might allow the azepane group to reach a deeper hydrophobic pocket within a target protein, potentially increasing binding affinity.

Introduction of Rigidity: Incorporating rigid elements, such as double bonds or small rings (e.g., cyclopropane), into the linker can lock the conformation of the molecule. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. However, it can also lead to a loss of activity if the rigid conformation is not optimal for binding.

Substitution on the Linker Backbone: Adding substituents to the alpha-carbon of the acetamide can create new interaction points with a biological target. For example, a hydroxyl group could form a hydrogen bond, or a small alkyl group could engage in van der Waals interactions.

The table below summarizes hypothetical modifications to the linker region of 2-(azepan-1-yl)-N-methylacetamide and their potential influence on biological interactions, based on established medicinal chemistry principles.

| Modification | Rationale | Potential Influence on Biological Interactions |

| Elongation of the alkyl chain | To explore deeper binding pockets | May enhance hydrophobic interactions, but could also lead to steric clashes. |

| Introduction of a double bond | To introduce conformational rigidity | Could lead to a more favorable binding conformation, increasing potency. |

| Addition of a hydroxyl group | To introduce a hydrogen bond donor/acceptor | May form new hydrogen bonds with the target, enhancing binding affinity. |

| Replacement of the amide bond | To alter hydrogen bonding capacity and metabolic stability | Could change the binding mode and improve pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 2-(azepan-1-yl)-N-methylacetamide, QSAR models can be invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

A typical QSAR study on this class of compounds would involve the following steps:

Data Set Compilation: A series of 2-(azepan-1-yl)-N-methylacetamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For instance, a hypothetical QSAR model for a series of 2-(azepan-1-yl)-N-methylacetamide derivatives might reveal that the biological activity is positively correlated with the lipophilicity (logP) of substituents on the azepane ring and negatively correlated with the steric bulk of the N-acyl group. Such a model would suggest that future synthetic efforts should focus on introducing more lipophilic groups on the azepane ring while keeping the N-acyl group relatively small.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for 2-(azepan-1-yl)-N-methylacetamide derivatives.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

| Electronic | Dipole Moment | Influences long-range interactions with the target. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Encodes information about molecular branching. |

Pharmacophore Generation and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. scienceopen.com A pharmacophore model for a series of active 2-(azepan-1-yl)-N-methylacetamide derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. scienceopen.com

The generation of a pharmacophore model for this class of compounds would involve aligning a set of structurally diverse and active derivatives and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel scaffolds that possess the desired pharmacophoric features.

A plausible pharmacophore model for 2-(azepan-1-yl)-N-methylacetamide derivatives might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the acetamide group.

A hydrophobic feature representing the azepane ring.

A positive ionizable feature associated with the basic nitrogen atom of the azepane ring, if protonated under physiological conditions.

The table below outlines a hypothetical pharmacophore model for 2-(azepan-1-yl)-N-methylacetamide derivatives.

| Pharmacophore Feature | Corresponding Chemical Group | Assumed Interaction with Target |

| Hydrogen Bond Acceptor | Acetamide Carbonyl Oxygen | Forms a hydrogen bond with a donor group on the target protein. |

| Hydrophobic Group | Azepane Ring | Engages in hydrophobic interactions with a nonpolar pocket on the target. |

| Hydrogen Bond Donor | Amide N-H | Can form a hydrogen bond with an acceptor group on the target. |

By utilizing these SAR, QSAR, and pharmacophore modeling approaches, medicinal chemists can gain a deeper understanding of the molecular requirements for the biological activity of 2-(azepan-1-yl)-N-methylacetamide derivatives and rationally design new compounds with improved therapeutic potential.

Investigation of Pharmacological Targets and Preclinical Bioactivity of 2 Azepan 1 Yl N Methylacetamide and Analogs

Identification and Characterization of Putative Biological Targets

Receptor Binding Affinity Profiling (e.g., G-protein coupled receptors, ion channels)

No studies were found that profiled the binding affinity of 2-(azepan-1-yl)-N-methylacetamide at any G-protein coupled receptors or ion channels.

Enzyme Inhibition or Activation Assays (e.g., Protein Arginine Methyltransferase 3, Cyclin-Dependent Kinases)

There is no available data from enzyme inhibition or activation assays for 2-(azepan-1-yl)-N-methylacetamide, including for enzymes such as Protein Arginine Methyltransferase 3 (PRMT3) or Cyclin-Dependent Kinases (CDKs).

Transporter Modulation Studies (e.g., Glycine Transporter 1)

No research was identified that investigated the modulatory effects of 2-(azepan-1-yl)-N-methylacetamide on transporters, including the Glycine Transporter 1 (GlyT1).

In Vitro Cellular Activity Assessment

Cell-Based Functional Assays

A review of available literature yielded no reports of cell-based functional assays conducted with 2-(azepan-1-yl)-N-methylacetamide.

Assessment of Cellular Proliferation and Viability

There are no published studies assessing the impact of 2-(azepan-1-yl)-N-methylacetamide on cellular proliferation or viability. Research on other acetamide (B32628) derivatives has shown antiproliferative activities, but these findings are not directly transferable. nih.gov

Cell Cycle Analysis and Apoptosis Induction Studies

No studies were found that have investigated the effect of 2-(azepan-1-yl)-N-methylacetamide on the cell cycle or its potential to induce apoptosis in cell lines. Such studies are fundamental in cancer research and toxicology to determine if a compound can halt cell proliferation or trigger programmed cell death. Typically, these investigations involve techniques like flow cytometry to analyze DNA content and identify cell cycle phases (G1, S, G2/M), and assays to measure the activity of key apoptotic proteins like caspases.

Target Engagement Studies in Cell Lines

There is no available information regarding the specific molecular targets of 2-(azepan-1-yl)-N-methylacetamide within cells. Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a cellular context. Methodologies for these studies include cellular thermal shift assays (CETSA), immunoprecipitation, and the use of fluorescently labeled analogs of the compound.

In Vivo Preclinical Efficacy Studies in Animal Models

The scientific literature contains no reports on the in vivo testing of 2-(azepan-1-yl)-N-methylacetamide in animal models for any disease.

Evaluation in Rodent Models of Disease (e.g., neurological disorders, autoimmune conditions)

No data exists on the efficacy of 2-(azepan-1-yl)-N-methylacetamide in rodent models of neurological disorders, autoimmune conditions, or any other disease state. Such studies would be essential to establish a potential therapeutic effect for the compound.

Assessment of Compound Distribution to Relevant Tissues (e.g., brain-plasma ratios in rodents)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(azepan-1-yl)-N-methylacetamide, including its ability to cross the blood-brain barrier and its distribution to various tissues, is not publicly available. Determining brain-plasma ratios is a critical step for compounds being developed for neurological indications.

Pharmacodynamic Biomarker Modulation in Animal Systems

Without identified pharmacological targets or in vivo efficacy studies, there are no known pharmacodynamic biomarkers associated with 2-(azepan-1-yl)-N-methylacetamide. Pharmacodynamic biomarkers are measurable indicators that can demonstrate that a compound is having its intended effect on the body.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and separation of 2-(azepan-1-yl)-N-methylacetamide from potential impurities, starting materials, and byproducts. Given its polar nature, attributed to the amide and tertiary amine groups, reversed-phase HPLC is a suitable approach.

A typical HPLC method for a compound of this nature would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer is crucial to control the ionization state of the tertiary amine, ensuring reproducible retention times and good peak shape. An acidic pH is generally preferred to ensure the amine is in its protonated, more water-soluble form. Detection can be effectively achieved using a UV detector, likely at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule.

For the separation of potential impurities, a gradient elution method, where the proportion of the organic solvent is increased over time, would be employed to resolve compounds with a range of polarities.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 2-(azepan-1-yl)-N-methylacetamide itself may have limited volatility due to its molecular weight and polar functional groups, GC-MS can be invaluable for identifying volatile impurities or for analyzing the compound after derivatization.

For direct analysis, a high-temperature capillary column with a polar stationary phase would be necessary. However, derivatization to increase volatility and thermal stability is a common strategy for similar compounds. For instance, acylation or silylation of any potential primary or secondary amine impurities, or even the amide nitrogen under certain conditions, could be employed.

The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. For 2-(azepan-1-yl)-N-methylacetamide, characteristic fragmentation would be expected. The molecular ion peak, if observed, would be at an odd m/z value due to the presence of two nitrogen atoms (Nitrogen Rule). Key fragmentation pathways for cyclic amines often involve alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen, and ring-opening fragmentations. whitman.eduwhitman.edufuture4200.comlibretexts.org The N-methylacetamide moiety would also produce characteristic fragments.

Table 2: Predicted GC-MS Fragmentation for 2-(azepan-1-yl)-N-methylacetamide

| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 141 | [M - C₂H₅]⁺ | Alpha-cleavage at the azepane ring |

| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment |

| 72 | [C₃H₆NO]⁺ | Fragment from the N-methylacetamide side chain |

| 58 | [C₂H₄N]⁺ | Common fragment from cyclic amines |

| 44 | [CH₃NCO]⁺ | Fragment from the N-methylacetamide moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of 2-(azepan-1-yl)-N-methylacetamide and its potential metabolites or degradation products. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the calculation of a unique elemental formula. This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. For a compound like 2-(azepan-1-yl)-N-methylacetamide, HRMS would be the definitive technique to confirm its molecular formula of C₉H₁₈N₂O.

Chiral Chromatography for Enantiomeric Purity and Resolution (if applicable)

The applicability of chiral chromatography depends on the presence of a stereocenter in the molecule. In the case of 2-(azepan-1-yl)-N-methylacetamide, the molecule is achiral as there is no carbon atom bonded to four different substituents. Therefore, chiral chromatography for the separation of enantiomers is not applicable. However, if any chiral derivatives or impurities were to be considered, chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving enantiomers of a wide range of compounds. nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

Quantitative Analytical Methods for Research Sample Concentration Determination

For the determination of the concentration of 2-(azepan-1-yl)-N-methylacetamide in research samples, HPLC with UV detection, as described in section 7.1, can be readily adapted for quantitative analysis. A calibration curve would be constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample can then be determined by interpolation from this curve. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govthermofisher.comthermofisher.comnih.gov

In an LC-MS/MS method, the precursor ion (the molecular ion of the analyte) is selected in the first mass spectrometer, fragmented, and a specific product ion is monitored in the second mass spectrometer. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low limits of detection.

Table 3: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 171.15 [M+H]⁺ |

| Product Ion (m/z) | 98.10 (Azepane ring fragment) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing 2-(azepan-1-yl)-N-methylacetamide. medwinpublishers.comijsdr.orgajrconline.orgijfmr.comresearchgate.net

LC-MS/MS: As mentioned for quantitative analysis, this is also a powerful tool for impurity identification. By analyzing the fragmentation patterns of co-eluting peaks, the structures of unknown impurities can often be elucidated. waters.com

LC-NMR: While less common due to lower sensitivity, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy can provide detailed structural information of impurities directly as they elute from the HPLC column. This is particularly useful for the unambiguous identification of isomers.

GC-MS: As detailed in section 7.2, this technique is ideal for the analysis of volatile impurities.

These hyphenated techniques are critical in pharmaceutical development for impurity profiling, ensuring the safety and quality of the active substance. ijsdr.org

Future Directions and Emerging Research Opportunities for 2 Azepan 1 Yl N Methylacetamide

Exploration of Novel Therapeutic Applications beyond Current Indications

The structural diversity of azepane-based compounds has led to their application in a wide range of therapeutic areas, including as anticancer, anti-Alzheimer's, and antimicrobial agents. nih.gov The 2-(azepan-1-yl)-N-methylacetamide scaffold can serve as a foundational structure for the development of new therapeutic agents targeting a multitude of diseases.

Recent research has highlighted the potential of azepane derivatives in neuropsychiatric disorders and as PARP-1 inhibitors for cancer therapy. nih.govnih.gov For instance, a novel N-benzylated bicyclic azepane has shown potent inhibition of monoamine transporters, suggesting its potential in treating neuropsychiatric conditions. nih.govacs.org Furthermore, the conformational flexibility of the azepane ring is a crucial factor in its bioactivity, and the ability to introduce specific substituents can bias the ring to a conformation favorable for a particular biological target. lifechemicals.com

Potential Therapeutic Areas for 2-(azepan-1-yl)-N-methylacetamide Derivatives

| Therapeutic Area | Target/Mechanism of Action | Rationale for Exploration |

|---|---|---|

| Oncology | PARP-1 Inhibition, Kinase Inhibition | Azepane scaffolds have been successfully utilized in developing potent PARP-1 inhibitors and kinase inhibitors for cancer treatment. lifechemicals.comnih.gov |

| Neuropsychiatric Disorders | Monoamine Transporter Inhibition (NET, DAT) | Derivatives have shown potent inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters, indicating potential for antidepressant and other CNS applications. nih.govacs.org |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal | The azepine moiety is present in compounds with demonstrated activity against various pathogens, including the tobacco mosaic virus. nih.govmdpi.com |

| Metabolic Disorders | α-Glucosidase Inhibition | The azepane core is a known pharmacophore for α-glucosidase inhibitors, relevant for type 2 diabetes treatment. nih.gov |

Development of Advanced Synthetic Methodologies for Improved Efficiency and Scalability

The synthesis of substituted azepanes can be challenging due to the formation of the seven-membered ring. bohrium.com Traditional methods often involve multi-step processes that can be inefficient and difficult to scale. manchester.ac.uk Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to access a wider variety of 2-(azepan-1-yl)-N-methylacetamide derivatives.

Promising approaches include:

Chemoenzymatic Synthesis: Combining biocatalytic reductions with organometallic rearrangements to create chiral-substituted azepanes with high stereospecificity. bohrium.com

Dearomative Ring Expansion: A novel strategy that transforms simple nitroarenes into complex azepanes in just two steps using blue light-mediated photochemical reactions. manchester.ac.uk

Asymmetric Lithiation-Conjugate Addition: This method allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. nih.gov

Cross-Metathesis and Hydrogenation: A straightforward route to optically active annulated azepane scaffolds starting from cyclic β-oxoesters. chemistryviews.org

These advanced methodologies will be crucial for generating diverse libraries of 2-(azepan-1-yl)-N-methylacetamide analogues for high-throughput screening and lead optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.govnih.gov For a scaffold like 2-(azepan-1-yl)-N-methylacetamide, AI and ML can be applied in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data of azepane-containing compounds to predict their biological activity, physicochemical properties, and potential toxicity. nih.govmdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the 2-(azepan-1-yl)-N-methylacetamide scaffold, optimized for specific biological targets and desired properties. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Machine learning can help elucidate complex SARs, identifying key structural features that contribute to a compound's potency and selectivity. nih.gov This information can guide the iterative process of lead optimization.

The integration of AI and ML with high-dimensional data has the potential to significantly reduce the time and cost associated with drug development. nih.gov

Expanding the Chemical Space through Combinatorial Chemistry and Fragment-Based Approaches

To fully explore the therapeutic potential of the 2-(azepan-1-yl)-N-methylacetamide scaffold, it is essential to systematically expand the chemical space around it.

Combinatorial Chemistry: This technique allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. nih.gov By varying the substituents on the azepane ring and the acetamide (B32628) moiety of 2-(azepan-1-yl)-N-methylacetamide, vast libraries of analogues can be generated for screening.

Fragment-Based Drug Discovery (FBDD): FBDD is an approach where small, low-molecular-weight fragments are screened for weak binding to a biological target. nih.govyoutube.com The 2-(azepan-1-yl)-N-methylacetamide molecule itself can be considered a fragment that can be grown or linked with other fragments to generate potent and selective ligands. youtube.com This method is particularly useful for identifying novel binding interactions and developing leads with good physicochemical properties.

Comparison of Drug Discovery Strategies

| Strategy | Description | Application to 2-(azepan-1-yl)-N-methylacetamide |

|---|---|---|

| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds by combining different building blocks. nih.gov | Generation of diverse libraries by modifying the azepane ring and acetamide side chain for high-throughput screening. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight fragments for weak binding, followed by optimization. nih.gov | Using the core scaffold as a starting fragment to be grown or linked to develop potent leads with novel binding modes. |

Investigation of Multi-Targeting Strategies for Complex Biological Pathways

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. nih.gov

The 2-(azepan-1-yl)-N-methylacetamide scaffold is well-suited for the development of multi-target ligands. For example, derivatives could be designed to simultaneously inhibit a key enzyme and a transporter protein involved in a disease process. Recent studies have shown that azepane derivatives can act as potent inhibitors of multiple monoamine transporters. nih.gov This polypharmacology can be harnessed to create more effective treatments for complex disorders.

The development of dual-target agents, such as those targeting both HIV and tuberculosis, demonstrates the potential of this approach. nih.gov By strategically modifying the 2-(azepan-1-yl)-N-methylacetamide structure, it may be possible to design novel compounds with tailored multi-target profiles.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(azepan-1-yl)-N-methylacetamide, and how do they influence its chemical reactivity?

- The compound comprises an azepane (7-membered saturated ring) linked via an acetamide group to an N-methyl substituent. The azepane ring contributes to conformational flexibility, while the acetamide moiety enables hydrogen bonding and nucleophilic reactivity. Computational studies using the OPLS force field suggest that steric effects from the azepane ring may influence torsional energetics in reactions such as hydrolysis or substitution .

Q. What synthetic methodologies are recommended for preparing 2-(azepan-1-yl)-N-methylacetamide?

- A typical approach involves nucleophilic substitution of a chloroacetamide intermediate with azepane. For example, refluxing 2-chloro-N-methylacetamide with azepane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity. Reaction progress should be monitored by TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Q. How can researchers validate the purity and structural integrity of synthesized 2-(azepan-1-yl)-N-methylacetamide?

- Use a combination of analytical techniques:

- NMR : Confirm the presence of azepane protons (δ 1.4–1.8 ppm for CH₂ groups) and the N-methyl singlet (δ 2.8–3.0 ppm).

- HR-MS : Expected molecular ion [M+H]⁺ at m/z 185.15 (C₉H₁₇N₂O).

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling optimize the conformational stability of 2-(azepan-1-yl)-N-methylacetamide in drug design?

- Molecular dynamics simulations using the OPLS-AA force field predict that the azepane ring adopts a chair-like conformation, minimizing steric strain. Free energy calculations (e.g., umbrella sampling) can identify low-energy conformers for docking studies. Compare results with experimental data from X-ray crystallography or NOESY NMR to resolve discrepancies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Discrepancies in antimicrobial or enzyme inhibition assays often arise from variability in:

- Assay conditions : pH (optimal 7.4 for physiological relevance) and solvent (DMSO concentration ≤1%).

- Cell lines : Use standardized models (e.g., HEK-293 for cytotoxicity).

- Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity). Statistical validation (e.g., ANOVA with p < 0.05) is critical .

Q. How can researchers investigate the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (Kd, kon/koff).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding.

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding poses .

Q. What are the stability challenges for 2-(azepan-1-yl)-N-methylacetamide under varying storage conditions?

- Degradation pathways : Hydrolysis of the amide bond in acidic/basic conditions (pH < 3 or > 10).

- Storage recommendations :

- Short-term : -20°C in anhydrous DMSO.

- Long-term : Lyophilized at -80°C under argon. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Key Recommendations for Researchers

- Prioritize reproducibility by documenting reaction conditions (solvent, temperature, catalyst) in detail.

- Cross-validate computational predictions with experimental data to address conformational ambiguities.

- Collaborate with crystallography facilities to resolve 3D structures for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.